(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone
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Overview
Description
“(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone”, also known as DMPPM, is a synthetic organic compound1. It belongs to the class of ketones and has a molecular weight of 341.45 g/mol1. DMPPM has gained popularity in scientific studies due to its potential properties and applications in various fields of research and industry1.
Synthesis Analysis
DMPPM is a synthetic organic compound that was first synthesized by the Bredereck’s group in 20011. It is a member of the class of ketones and has a molecular formula C23H24N2O1.
Molecular Structure Analysis
The molecular formula of DMPPM is C20H21NO1. The InChI key is HSHLHUZFCPXEGE-UHFFFAOYSA-N1. The SMILES representation is CC1=C (C (=CC=C1)C (=O)C2=CC=CC (=C2)CN3CC=CC3)C1.
Chemical Reactions Analysis
Currently, there is no specific information available about the chemical reactions involving DMPPM.Physical And Chemical Properties Analysis
DMPPM is a crystalline solid with a white to yellowish color1. It is insoluble in water but soluble in many organic solvents, such as dichloromethane, chloroform, and ethanol1. DMPPM has a melting point of 193-198°C and a boiling point of 510.5°C at 760 mmHg1.Scientific Research Applications
Antimicrobial Applications : A study by Hublikar et al. (2019) focused on synthesizing novel derivatives of this compound and evaluating their antimicrobial activities. They found that these derivatives exhibit good antibacterial and antifungal activity, particularly with the introduction of a methoxy group into the structure. This suggests potential applications in developing new antimicrobial agents (Hublikar et al., 2019).
Synthesis Techniques : Research by Kaur and Kumar (2018) elaborated on an efficient one-pot synthetic procedure for related compounds. Their method is noted for its economy in synthesizing pyrrole derivatives, indicating its potential for large-scale production (Kaur & Kumar, 2018).
Inhibitor Lead Compounds : A study by Rudnitskaya et al. (2009) identified that derivatives of the compound can act as potential inhibitor lead compounds of fructose-1,6-bisphosphatase. This has implications in the development of treatments for conditions related to carbohydrate metabolism (Rudnitskaya et al., 2009).
Chemical Structure Analysis : Research by Swamy et al. (2013) focused on the isomorphous structures of methyl- and chloro-substituted derivatives, obeying the chlorine-methyl exchange rule. This research contributes to the understanding of the structural properties of these compounds (Swamy et al., 2013).
Molecular Docking and Antimicrobial Activity : A study by Sivakumar et al. (2021) combined experimental and theoretical vibrational studies of a derivative molecule. They also investigated its antimicrobial activity, providing insights into the practical applications of these compounds in medicine (Sivakumar et al., 2021).
Safety And Hazards
As of now, there is no specific information available about the safety and hazards of DMPPM. It is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use1.
Future Directions
properties
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-7-5-8-16(2)19(15)20(22)18-10-6-9-17(13-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVQJCZECFPHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643487 |
Source
|
Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone | |
CAS RN |
898790-22-2 |
Source
|
Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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